molecular formula C8H5FN2O B3219228 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190316-69-8

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B3219228
CAS No.: 1190316-69-8
M. Wt: 164.14 g/mol
InChI Key: DMHLRSZOXCGDEY-UHFFFAOYSA-N
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Description

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5FN2O. It is a derivative of pyridine and pyrrole, featuring a fluorine atom at the 6th position and an aldehyde group at the 3rd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Mechanism of Action

Target of Action

The primary targets of 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs by inhibiting their activity . FGFRs function through signal transduction pathways that are activated upon binding to fibroblast growth factors. This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways . By inhibiting FGFRs, this compound can disrupt these signaling pathways.

Biochemical Pathways

The affected pathways include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to FGFR signaling can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is known that the compound has a molecular weight of 16414 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and organic synthesis, offering different reactivity and biological activity profiles compared to its analogs .

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHLRSZOXCGDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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